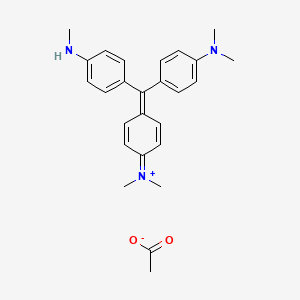

Methyl violet dye

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

84434-47-9 |

|---|---|

Molecular Formula |

C24H28N3.C2H3O2 C26H31N3O2 |

Molecular Weight |

417.5 g/mol |

IUPAC Name |

[4-[[4-(dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium acetate |

InChI |

InChI=1S/C24H27N3.C2H4O2/c1-25-21-12-6-18(7-13-21)24(19-8-14-22(15-9-19)26(2)3)20-10-16-23(17-11-20)27(4)5;1-2(3)4/h6-17H,1-5H3;1H3,(H,3,4) |

InChI Key |

QLHKOYRLMLXSDU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)[O-].CNC1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

what is the chemical structure of methyl violet dye

An In-depth Technical Guide on the Chemical Structure of Methyl Violet Dye

Introduction

Methyl violet is a family of cationic, triarylmethane dyes that are extensively utilized across various scientific and industrial domains. Its applications range from a vibrant purple dye in textiles, paints, and inks to a crucial component in biological staining, most notably as the primary stain in the Gram staining method for bacterial classification.[1][2][3] The term "methyl violet" does not refer to a single compound but rather to a mixture of N-methylated derivatives of pararosaniline.[1][4] The degree of methylation dictates the specific shade of violet, with more methylated compounds appearing deeper blue.[2] This guide provides a detailed examination of the chemical structures, physicochemical properties, and relevant experimental protocols for methyl violet, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure of Methyl Violet Variants

The core structure of methyl violet is based on pararosaniline, a triphenylmethane (B1682552) scaffold. The different variants of methyl violet are distinguished by the number of methyl groups attached to the amine functional groups. The most common variants are Methyl Violet 2B, Methyl Violet 6B, and Methyl Violet 10B (also known as Crystal Violet).[1]

-

Methyl Violet 2B: Primarily consists of tetramethylated pararosaniline.[1][4][5]

-

Methyl Violet 6B: Predominantly contains pentamethylated pararosaniline.[1][4]

-

Methyl Violet 10B (Crystal Violet): Composed of hexamethylated pararosaniline.[1][4]

Commercial preparations of methyl violet are often mixtures of these compounds, and the names (2B, 6B, 10B) indicate the average degree of methylation.[1][4]

Caption: General chemical structure of the methyl violet cation, where 'R' groups can be either hydrogen or methyl groups.

Physicochemical and Quantitative Data

The physicochemical properties of methyl violet are crucial for its application in various experimental settings. The degree of methylation influences properties such as color, solubility, and absorption maximum.

| Property | Methyl Violet 2B | Methyl Violet 6B | Methyl Violet 10B (Crystal Violet) |

| Synonyms | Basic Violet 1, C.I. 42535[6] | Pentamethylpararosaniline chloride[4] | Basic Violet 3, C.I. 42555[1] |

| CAS Number | 8004-87-3[6][7] | 603-47-4[4][8] | 548-62-9[1] |

| Molecular Formula | C₂₃H₂₆N₃Cl[9] or C₂₄H₂₈N₃Cl[7] | C₂₄H₂₈N₃Cl[4] | C₂₅H₃₀ClN₃[1][3] |

| Molecular Weight | 393.96 g/mol [6][7] | 393.95 g/mol [8] | 407.98 g/mol |

| Appearance | Green to dark-green crystalline powder[6][9] | Green to dark-green powder[4] | Dark green to purple crystals |

| Melting Point | Decomposes[9] | 137 °C (decomposes)[4][8] | 215 °C (decomposes) |

| Solubility | Soluble in water and ethanol; insoluble in xylene[1][9] | Soluble in water and ethanol; insoluble in xylene[4] | Soluble in water, ethanol, chloroform; insoluble in ether |

| Absorption Max (λmax) | 583-587 nm (in water/ethanol)[2] | ~590 nm[10] | 589-594 nm (in water) |

Experimental Protocols

Synthesis of Methyl Violet

The industrial synthesis of methyl violet typically involves the air oxidation of N,N-dimethylaniline. The process uses a copper sulfate (B86663) catalyst and often includes phenol (B47542) as a diluent or solvent.[4][11][12] The central carbon atom of the dye is formed from the oxidation of one of the methyl groups of N,N-dimethylaniline to formaldehyde, which then condenses with other aniline (B41778) molecules.[12]

Methodology:

-

Melt Preparation: A mixture of finely ground copper (II) sulfate is intimately mixed with dried sodium chloride.[11]

-

Addition of Reactants: Phenol dissolved in water is added to the salt mixture under constant stirring, followed by the gradual addition of N,N-dimethylaniline.[11]

-

Oxidation Reaction: The reaction mixture (melt) is transferred to a closed iron vessel equipped with a stirrer. The mixture is continuously stirred at a controlled temperature (e.g., 57-60°C) while air is passed through it to facilitate oxidation.[11][12]

-

Isolation of Color Base: After the reaction is complete, the mixture is treated with water and sulfuric acid and boiled. This step dissolves the dye and separates it from copper sulfide (B99878) byproducts.[11]

-

Purification: The dye is "salted out" of the aqueous solution by adding sodium chloride, which causes it to precipitate as a resinous mass.[11] Further purification can be achieved by redissolving the dye in boiling water and filtering out any remaining insoluble impurities before final precipitation.[11][13]

Caption: Simplified workflow for the synthesis and purification of this compound.

Quantitative Analysis via UV-Vis Spectrophotometry

UV-Visible spectrophotometry is a common and effective method for determining the concentration of methyl violet in a solution, leveraging its strong absorbance in the visible spectrum. The analysis is based on the Beer-Lambert Law.[14][15]

Methodology:

-

Instrument Setup: A UV-Vis spectrophotometer is calibrated and set to scan the visible wavelength range (approx. 400-800 nm).[15]

-

Solvent Blank: A cuvette containing the solvent (e.g., deionized water or ethanol) is used to zero the absorbance of the instrument.[14]

-

Determination of λmax: A dilute solution of methyl violet is placed in a cuvette, and its absorption spectrum is recorded. The wavelength of maximum absorbance (λmax) is identified (typically around 580-590 nm).[16][17]

-

Preparation of Standard Solutions: A series of standard solutions with known concentrations of methyl violet are prepared by serial dilution from a stock solution.[14][16]

-

Calibration Curve Construction: The absorbance of each standard solution is measured at the predetermined λmax. A calibration curve is generated by plotting absorbance (y-axis) versus concentration (x-axis). The resulting plot should be linear.[14]

-

Analysis of Unknown Sample: The absorbance of the unknown sample is measured at the same λmax. Its concentration is determined by interpolating the measured absorbance value on the calibration curve.[14]

Conclusion

Methyl violet represents a class of structurally related triphenylmethane dyes whose specific properties are determined by the degree of N-methylation. This guide has detailed the chemical structures of the primary variants (2B, 6B, and 10B), presented key quantitative physicochemical data, and outlined standard experimental protocols for their synthesis and analysis. The provided visualizations offer a clear representation of the molecular relationships and experimental workflows, serving as a valuable resource for researchers in chemistry, biology, and drug development. A thorough understanding of these fundamental characteristics is essential for the effective application of methyl violet in scientific research and industrial processes.

References

- 1. Methyl violet - Wikipedia [en.wikipedia.org]

- 2. stainsfile.com [stainsfile.com]

- 3. iwaponline.com [iwaponline.com]

- 4. Methyl violet 6B - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. scbt.com [scbt.com]

- 8. methyl violet | CAS#:603-47-4 | Chemsrc [chemsrc.com]

- 9. Methyl violet 2B - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. dalspaceb.library.dal.ca [dalspaceb.library.dal.ca]

- 12. US2816900A - Preparation of methyl violet - Google Patents [patents.google.com]

- 13. US3686233A - Recovery and purification of methyl violet dyes - Google Patents [patents.google.com]

- 14. science.valenciacollege.edu [science.valenciacollege.edu]

- 15. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 16. bcc.bas.bg [bcc.bas.bg]

- 17. researchgate.net [researchgate.net]

different types of methyl violet for microscopy (2B, 6B, 10B)

An In-depth Technical Guide to Methyl Violets (2B, 6B, 10B) for Microscopy Applications

Introduction

The methyl violet family of dyes comprises synthetic, cationic triphenylmethane (B1682552) compounds widely utilized in biological staining for microscopy. These dyes are structurally related and differ based on the number of methyl groups attached to the amine functional groups of the pararosaniline base. This degree of methylation dictates the dye's color, with more methylated variants appearing deeper blue or violet.[1][2][3] The three primary variants used in microscopy are Methyl Violet 2B, Methyl Violet 6B, and Methyl Violet 10B. Methyl Violet 10B is chemically identical to Crystal Violet and is the darkest of the three.[1][2] This guide provides a detailed overview of their chemical properties, comparative applications, and standard protocols for their use in research and diagnostic settings. The common term "Gentian Violet" has been used inconsistently for this group of dyes, and its use is generally discouraged in favor of more specific nomenclature.[1]

Chemical and Physical Properties

Methyl violets are typically supplied as green or dark-green crystalline powders that are soluble in water and ethanol (B145695).[4][5][6] The fundamental difference between the variants is the extent of N-methylation of the pararosaniline structure. Methyl Violet 2B is primarily tetramethylated, 6B is pentamethylated, and 10B (Crystal Violet) is hexamethylated.[2] This progressive methylation shifts the absorption maximum to a longer wavelength, resulting in a deeper violet color.

The key quantitative properties of these dyes are summarized in the table below for easy comparison.

| Property | Methyl Violet 2B | Methyl Violet 6B | Methyl Violet 10B (Crystal Violet) |

| Primary Composition | Tetramethyl pararosanilin | Pentamethyl pararosanilin | Hexamethyl pararosanilin |

| C.I. Number | 42535[1][6][7][8] | 42535[2] | 42555 |

| CAS Number | 8004-87-3[4][5][9] | 8004-87-3[2] | 548-62-9 |

| Chemical Formula | C₂₄H₂₈N₃Cl[4][5][9] | C₂₄H₂₈N₃Cl[1][2] | C₂₅H₃₀N₃Cl |

| Molecular Weight | 393.96 g/mol [4][5][9] | 393.96 g/mol [1] | 407.98 g/mol |

| λmax (Abs. Max) | 580-588 nm[10] | ~570 nm[11] | 588-593 nm |

| Aqueous Solubility | ~2.93% (30 g/L)[1][7] | ~2.93%[1] | ~1.68% |

| Ethanol Solubility | Soluble[2] | ~15.21% | Soluble |

| Appearance | Green to dark-green powder[4][6] | Green to dark-green powder | Dark green/blue-violet powder |

Note: Methyl Violet 2B and 6B are often sold as mixtures under the same CAS and C.I. numbers, which can lead to variations in reported properties. The formula C₂₄H₂₈N₃Cl is most commonly cited for commercial Methyl Violet 2B.

Applications in Microscopy

The primary value of methyl violets in microscopy lies in their strong affinity for acidic cellular components, particularly the nucleic acids within the cell nucleus.

-

Gram Staining : This is the most common application, especially for Methyl Violet 10B (Crystal Violet). Its deep violet color provides the strong primary stain necessary to differentiate Gram-positive bacteria (which retain the stain) from Gram-negative bacteria. The larger molecular size and greater number of methyl groups on Crystal Violet contribute to its retention within the thick peptidoglycan layer of Gram-positive cell walls.

-

Amyloid Staining : Methyl violets exhibit metachromasia, a property where the dye stains a tissue component a different color than the original color of the dye solution. They are used to stain amyloid deposits, which appear purple-red against a blue-violet background.[12]

-

General Histology & Cytology : These dyes serve as excellent nuclear stains in various histological preparations, rendering nuclei a deep blue or violet. They are used in techniques like the Flemming triple stain for chromosomes and Newton's crystal violet-iodine technique for chromatin and nucleoli.

| Application | Methyl Violet 2B | Methyl Violet 6B | Methyl Violet 10B (Crystal Violet) |

| Gram Staining | Suitable, but less intense | Good | Excellent (Preferred) |

| Amyloid Staining | Good | Good | Excellent |

| General Nuclear Stain | Good | Very Good | Excellent |

| Fibrin Staining | Good (Weigert's) [7] | Suitable | Suitable |

Experimental Protocols

Proper sample preparation is critical. For bacteriology, smears should be air-dried and heat-fixed. For histology, paraffin-embedded sections must be deparaffinized and rehydrated through a series of xylene and graded ethanol solutions before staining.

Protocol 1: Gram Staining for Bacteria

This protocol is optimized for Methyl Violet 10B (Crystal Violet).

Reagent Preparation:

-

Crystal Violet Solution (Hucker's) :

-

Solution A: Dissolve 2.0 g of Crystal Violet (90% dye content) in 20 mL of 95% ethanol.

-

Solution B: Dissolve 0.8 g of ammonium (B1175870) oxalate (B1200264) in 80 mL of distilled water.

-

Mix Solution A and B. Let stand for 24 hours and filter before use.

-

-

Gram's Iodine Solution :

-

In a mortar, grind 1.0 g of iodine and 2.0 g of potassium iodide.

-

Add a few mL of distilled water to dissolve, then slowly add distilled water to a final volume of 300 mL. Store in a brown, light-blocking bottle.

-

-

Decolorizer :

-

Mix equal parts of acetone (B3395972) and 95% ethanol (e.g., 50 mL + 50 mL).

-

-

Counterstain (Safranin O) :

-

Stock Solution: Dissolve 2.5 g of Safranin O in 100 mL of 95% ethanol.

-

Working Solution: Mix 10 mL of stock solution with 90 mL of distilled water.

-

Expected Results:

-

Gram-positive bacteria : Blue-Violet

-

Gram-negative bacteria : Pink to Red

Protocol 2: Lendrum's Methyl Violet for Amyloid

This protocol is a metachromatic staining method effective for identifying amyloid deposits in tissue sections.

Reagent Preparation:

-

1% Methyl Violet Solution :

-

Dissolve 1.0 g of Methyl Violet (2B or 10B) in 100 mL of distilled water.

-

-

1% Acetic Acid :

-

Add 1 mL of glacial acetic acid to 99 mL of distilled water. (Used for differentiation, optional).

-

-

Aqueous Mounting Medium :

-

A commercial aqueous mounting medium or prepared corn syrup mountant is required as alcohol will remove the stain.

-

Expected Results:

-

Amyloid : Purple-Red

-

Nuclei & Background : Blue-Violet

Safety and Practical Considerations

-

Toxicity : Methyl violet is a mutagen and mitotic poison.[2] It should be handled with care, using appropriate personal protective equipment (gloves, eye protection). All waste solutions should be disposed of according to institutional and local environmental guidelines.

-

Decolorization : In the Gram stain, the decolorization step is the most critical and variable. Over-decolorizing can lead to false-negative results, while under-decolorizing can cause false-positives. Timing should be standardized.

-

Fading : Stains, particularly for amyloid, are not permanent and can fade, especially after exposure to light or if mounted in alcohol-based media. Slides should be examined and imaged shortly after preparation.

References

- 1. stainsfile.com [stainsfile.com]

- 2. Methyl violet - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. carolina.com [carolina.com]

- 5. chemsavers.com [chemsavers.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Methyl violet 2B (C.I. 42535), 100 g, CAS No. 8004-87-3 | pH Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 8. Methyl Violet 2B, C.I. 42535 - Biognost [biognost.com]

- 9. scbt.com [scbt.com]

- 10. Methyl Violet 2B 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. biognost.com [biognost.com]

An In-depth Technical Guide to the Core Principles of Methyl Violet Staining

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical principles, mechanisms of action, and practical applications of methyl violet dye in biological staining. It is designed to offer an in-depth understanding for researchers, scientists, and professionals in drug development who utilize histological and microbiological staining techniques.

Introduction to Methyl Violet

Methyl violet is a family of organic compounds known as triarylmethane dyes.[1] These dyes are mixtures of tetramethyl, pentamethyl, and hexamethyl pararosanilins.[1][2] The degree of methylation influences the color of the dye, with more methylated compounds appearing deeper blue.[2][3] The most well-known member of this family is methyl violet 10B, also known as crystal violet or gentian violet, which is a hexamethyl pararosanilin.[4][5] Crystal violet is a key component in Gram staining and is also used for staining amyloid deposits.[5][6]

Methyl violet dyes are cationic, or basic, dyes, meaning they carry a positive charge in solution. This property is central to their staining mechanism, as they readily bind to negatively charged (anionic or acidic) components within cells and tissues.[7]

Chemical and Physical Properties

The different variants of methyl violet share a common structural backbone but differ in the number of methyl groups attached to their amine functional groups. This variation in methylation affects their color and application.

| Property | Methyl Violet 2B | Methyl Violet 6B | Methyl Violet 10B (Crystal Violet) |

| Synonyms | Basic Violet 1 | --- | Gentian Violet, Basic Violet 3, Hexamethyl pararosaniline chloride |

| Methyl Groups | Tetramethyl | Pentamethyl | Hexamethyl |

| Appearance | Green powder | Darker blue dye form | Darker blue/purple dye form |

| C.I. Number | 42536 | 42535 | 42555 |

| pH Indicator Range | 0.15 (yellow) - 3.2 (violet) | --- | 0 (yellow) - 1.6 (blue-violet) |

| Aqueous Solubility | Soluble | 2.93% | Soluble |

| Ethanol (B145695) Solubility | Soluble | 15.21% | Soluble |

| Absorption Max (nm) | ~583-587 | ~583-587 | ~590 |

Data compiled from multiple sources.[1][2][3][4]

Principle of Orthochromatic Staining: The Gram Stain

The most common application of methyl violet (specifically crystal violet) is in the Gram stain, a fundamental differential staining technique in microbiology.[5] The principle of the Gram stain lies in the structural differences between the cell walls of Gram-positive and Gram-negative bacteria.

Gram-positive bacteria possess a thick peptidoglycan layer in their cell wall, which has a low lipid content.[5] In contrast, Gram-negative bacteria have a thin peptidoglycan layer and a thick outer membrane rich in lipids.[5]

The staining process involves the following key steps:

-

Primary Staining: Crystal violet is applied to the bacterial smear, staining all cells purple. As a cationic dye, it binds to negatively charged components in the bacterial cell wall and cytoplasm.

-

Mordant Application: Gram's iodine is added, which forms a large, insoluble complex with the crystal violet (CV-I complex) within the cells.[5]

-

Decolorization: An organic solvent, typically acetone-alcohol, is used to decolorize the smear. This is the critical differential step. In Gram-negative bacteria, the decolorizer dissolves the lipid-rich outer membrane, allowing the CV-I complex to be washed out. In Gram-positive bacteria, the decolorizer dehydrates the thick peptidoglycan layer, shrinking the pores and trapping the large CV-I complex inside.[5]

-

Counterstaining: A secondary stain, usually safranin, is applied. This stains the now colorless Gram-negative bacteria pink or red, while the Gram-positive bacteria remain purple.

The interaction of crystal violet with DNA is believed to involve intercalation, where the planar dye molecule inserts itself between the base pairs of the DNA double helix.[8] This is in addition to electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA and acidic proteins.

Principle of Metachromatic Staining: Amyloid Deposits

Methyl violet is also used to stain amyloid deposits, which are extracellular accumulations of misfolded proteins that form insoluble fibrils.[6] In this application, methyl violet exhibits a phenomenon known as metachromasia, where the dye stains the target tissue a different color from the original color of the dye solution.[9]

When methyl violet is used to stain amyloid, the amyloid deposits appear purple-red, while the background and cell nuclei are stained the orthochromatic (normal) color of blue-violet.[6] This color shift is not primarily due to the presence of acidic mucopolysaccharides in the amyloid, but rather to the highly ordered, β-pleated sheet structure of the amyloid fibrils.[9] This regular arrangement of the protein forces the bound methyl violet molecules to align in a specific, aggregated manner, which alters their light-absorbing properties and results in a shift to a shorter wavelength (hypsochromic shift).[9] This phenomenon is thought to be mediated by hydrogen bonding between the dye molecules and the amyloid protein.

The Influence of pH

The pH of the staining solution can significantly impact the effectiveness of methyl violet. As a pH indicator, the color of methyl violet changes with acidity.[1] In highly acidic environments (pH < 1.6), methyl violet appears yellow, while in less acidic to neutral conditions, it is violet.[1] This is due to protonation of the dye molecule, which alters its electronic structure and thus its absorption spectrum.

The charge of the target molecules is also pH-dependent. At lower pH, the net negative charge of acidic proteins and nucleic acids is reduced, which can decrease the electrostatic attraction for the cationic this compound. Conversely, at higher pH values, these molecules are more negatively charged, which can enhance staining intensity. Studies on the removal of methyl violet from solutions have shown that adsorption is often most efficient at neutral to slightly alkaline pH.[10]

The following table summarizes the absorption of methyl violet at different pH values in an aqueous solution.

| pH | Absorption Peak (nm) | Observed Color Change |

| < 1.6 | Shift to shorter wavelengths | Yellow |

| > 1.6 | ~590 | Violet |

| 4 | ~590 | Violet |

| 5 | ~590 | Violet |

| Neutral to Alkaline | ~590 | Violet (intensity may increase) |

Data compiled from multiple sources.[1][11][12][13]

Experimental Protocols

Gram Staining Protocol

This protocol is a standard method for performing a Gram stain on a bacterial smear.

Reagents:

-

Crystal Violet (Primary Stain):

-

Solution A: Dissolve 2 g of crystal violet (90% dye content) in 20 mL of 95% ethanol.

-

Solution B: Dissolve 0.8 g of ammonium (B1175870) oxalate (B1200264) in 80 mL of distilled water.

-

Mix Solution A and Solution B. Let stand for 24 hours before use.

-

-

Gram's Iodine (Mordant):

-

Dissolve 1 g of iodine and 2 g of potassium iodide in 300 mL of distilled water.

-

-

Decolorizer:

-

A mixture of 95% ethanol and acetone (B3395972) in a 1:1 ratio.

-

-

Safranin (Counterstain):

-

Stock Solution: Dissolve 2.5 g of safranin O in 100 mL of 95% ethanol.

-

Working Solution: Add 10 mL of the stock solution to 90 mL of distilled water.

-

Procedure:

-

Prepare a thin smear of the bacterial culture on a clean glass slide and allow it to air dry.

-

Heat-fix the smear by passing it through a flame three to four times. Allow the slide to cool.

-

Flood the smear with crystal violet solution and let it stand for 1 minute.

-

Gently rinse the slide with tap water for a maximum of 5 seconds.

-

Flood the smear with Gram's iodine solution and let it stand for 1 minute.

-

Rinse the slide with tap water.

-

Decolorize with the acetone-alcohol mixture. Let the decolorizer run over the tilted slide until the runoff is clear (typically 10-20 seconds).

-

Immediately rinse with tap water to stop the decolorization process.

-

Flood the smear with safranin solution and let it stand for 1 minute.

-

Rinse with tap water and blot dry gently with bibulous paper.

-

Examine under a microscope with an oil immersion lens.

Quality Control and Troubleshooting:

-

Controls: Always run a known Gram-positive (e.g., Staphylococcus aureus) and a known Gram-negative (e.g., Escherichia coli) control alongside your unknown sample.

-

Over-decolorization: If Gram-positive cells appear pink, the decolorizer was likely applied for too long.[14]

-

Under-decolorization: If Gram-negative cells appear purple, the decolorization step was too short.[14]

-

Thick Smear: A smear that is too thick can lead to uneven staining and may cause Gram-negative cells to appear Gram-positive.[14]

-

Old Cultures: Cultures older than 24 hours may lose their ability to retain the crystal violet stain, leading to Gram-variable results.

Methyl Violet Staining for Amyloid (Lendrum's Method)

This protocol is used for the metachromatic staining of amyloid deposits in tissue sections.

Reagents:

-

Methyl Violet Solution (1% aqueous):

-

Dissolve 1 g of methyl violet in 100 mL of distilled water.

-

-

Differentiating Solution (70% Formalin):

-

Mix 7 parts of strong formalin (37-40% formaldehyde) with 3 parts of water.

-

-

Sodium Chloride Solution (Saturated):

-

Add sodium chloride to water until no more dissolves.

-

-

Mounting Medium:

-

Corn syrup or Apathy's gum syrup.

-

Procedure:

-

Deparaffinize 5µm paraffin (B1166041) sections and bring them to water through graded alcohols.

-

Place the slides in the 1% aqueous methyl violet solution for 3 minutes.[6]

-

Rinse well with tap water.

-

Differentiate in the 70% formalin solution, checking microscopically until the amyloid deposits appear red and contrast well with the blue-violet background.

-

Place in the sodium chloride solution for 5 minutes.[6]

-

Rinse well with tap water.

-

Drain excess water until the slide is just damp.

-

Mount with corn syrup or another aqueous mounting medium.

Quality Control and Troubleshooting:

-

Control Tissue: Use a known amyloid-positive tissue section as a control.[15]

-

Fading: The metachromatic staining of amyloid can fade over time, especially if mounted in a resinous medium. Aqueous mounting media help to preserve the stain.

-

Differentiation: The differentiation step is critical and requires careful microscopic monitoring to avoid over-differentiating and losing the metachromatic staining.

-

Tissue Fixation: While formalin-fixed tissue is suitable, cryostat sections may show brighter metachromasia.[6]

Conclusion

Methyl violet is a versatile and historically significant dye in biological sciences. Its utility stems from its cationic nature, which allows it to bind to acidic cellular components, and its unique ability to exhibit metachromasia with highly ordered structures like amyloid. A thorough understanding of the underlying chemical principles, including the influence of pH and the specific interactions with cellular macromolecules, is crucial for its effective application in both diagnostic and research settings. Adherence to standardized protocols and rigorous quality control will ensure reliable and reproducible results.

References

- 1. Methyl violet - Wikipedia [en.wikipedia.org]

- 2. Methyl_violet [bionity.com]

- 3. stainsfile.com [stainsfile.com]

- 4. CRYSTAL VIOLET - [abbeycolor.com]

- 5. Crystal violet - Wikipedia [en.wikipedia.org]

- 6. stainsfile.com [stainsfile.com]

- 7. researchgate.net [researchgate.net]

- 8. What are the most commonly used intercalating DNA dyes? | AAT Bioquest [aatbio.com]

- 9. smart.dhgate.com [smart.dhgate.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. theory.labster.com [theory.labster.com]

- 15. springsidesci.com [springsidesci.com]

An In-depth Technical Guide to the Solubility of Methyl Violet Dye in Ethanol vs. Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl violet in two common laboratory solvents: ethanol (B145695) and water. Understanding the solubility characteristics of this triphenylmethane (B1682552) dye is critical for its application in various scientific fields, including histology, bacteriology, and as a pH indicator. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations to illustrate the underlying chemical principles.

Quantitative Solubility Data

The solubility of methyl violet, a term that encompasses a mixture of tetramethyl, pentamyl, and hexamethyl pararosanilins, varies depending on the specific composition and the solvent.[1][2] The data presented below has been compiled from various sources to provide a comparative overview. It is important to note that "methyl violet" often refers to Crystal Violet (Methyl Violet 10B) in literature.

| Solvent | Solubility | Temperature | Notes |

| Water | ~1.6 g/L (0.16 g/100 mL) | 25°C | [3] |

| Water | 2.93% (2.93 g/100 mL) | Not Specified | [4] |

| Water | 30 g/L (3.0 g/100 mL) | Not Specified | [5] |

| Water | Soluble | Not Specified | General statement of solubility.[1][2][6][7] |

| Ethanol | 5 g/L (0.5 g/100 mL) | 20°C | [3] |

| Ethanol | 2.93% (2.93 g/100 mL) | Not Specified | [4] |

| Ethanol | 13.87% (13.87 g/100 mL) | Not Specified | For 95% ethanol.[8] |

| Ethanol | Soluble | Not Specified | General statement of solubility.[1][2][6][7] |

Note on "Methyl Violet" Variants: The term "methyl violet" can refer to different mixtures of methylated pararosanilins, such as Methyl Violet 2B, 6B, and 10B (Crystal Violet).[1][2] These variations in methylation can influence the exact solubility. The data presented represents values found for compounds referred to as "methyl violet" or "crystal violet."

Understanding the Solubility Difference: The Role of Polarity

The differing solubility of methyl violet in water and ethanol can be attributed to the principle of "like dissolves like." Methyl violet is a cationic dye with a large organic, nonpolar structure, but it also possesses a charge, which contributes to its polarity.

-

Water is a highly polar protic solvent, capable of forming strong hydrogen bonds. While the charged portion of the methyl violet molecule interacts favorably with water, the large, nonpolar aromatic rings have limited affinity for the highly structured hydrogen-bonding network of water.

-

Ethanol is also a polar protic solvent but is significantly less polar than water. Its hydrocarbon chain (CH3CH2-) provides a nonpolar character that can interact more favorably with the large aromatic structure of methyl violet through van der Waals forces. At the same time, the hydroxyl group (-OH) of ethanol can interact with the charged part of the dye. This dual character of ethanol allows it to be a more effective solvent for methyl violet compared to water in many cases.

Experimental Protocol: Determination of Equilibrium Solubility

A widely accepted method for determining the solubility of a compound is the shake-flask method, followed by a quantitative analysis of the supernatant.[9]

Objective: To determine the equilibrium solubility of methyl violet in ethanol and water at a specified temperature.

Materials:

-

Methyl Violet dye (specify the variant, e.g., Methyl Violet 2B or 10B/Crystal Violet)

-

Ethanol (95% or absolute)

-

Deionized Water

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to separate flasks containing known volumes of ethanol and water. The amount of dye should be sufficient to ensure that undissolved solids remain after equilibration.

-

Seal the flasks to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved dye in the supernatant no longer changes over time.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the flasks to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.

-

To further separate the undissolved solid, centrifuge the samples at a high speed.[9]

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining particulate matter.[9]

-

Dilute the filtered supernatant with the respective solvent (ethanol or water) to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Using HPLC: Analyze the diluted samples using an appropriate HPLC method. The concentration of methyl violet is determined by comparing the peak area to a calibration curve generated from standard solutions of known concentrations.[9]

-

Using UV-Vis Spectrophotometry: Measure the absorbance of the diluted samples at the wavelength of maximum absorbance (λmax) for methyl violet (around 580-590 nm). Calculate the concentration using the Beer-Lambert law and a previously established calibration curve.

-

-

Data Reporting:

-

Report the solubility in units of g/100 mL or mol/L at the specified temperature.

-

Visualizations

Chemical Structures

Caption: Key molecules in the solubility study.

Dissolution Process Workflow

Caption: Steps for determining solubility.

Polarity and Interaction Model

Caption: "Like dissolves like" principle.

References

- 1. Methyl violet - Wikipedia [en.wikipedia.org]

- 2. Methyl_violet [bionity.com]

- 3. biolaboratorium.com [biolaboratorium.com]

- 4. stainsfile.com [stainsfile.com]

- 5. Methyl violet 2B (C.I. 42535), 25 g, CAS No. 8004-87-3 | pH Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 6. Methyl violet 6B - Wikipedia [en.wikipedia.org]

- 7. Methyl Violet – Rainbow Dye-Tech (Pvt) Ltd. [rainbowdyetech.co]

- 8. Crystal Violet | 548-62-9 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Absorption Spectrum of Methyl Violet 2B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption spectrum of Methyl Violet 2B, a widely used triphenylmethane (B1682552) dye. This document details the spectrophotometric properties of Methyl Violet 2B, including its absorption maxima in various solvents and its behavior under different pH conditions. Detailed experimental protocols are provided to facilitate the accurate measurement and analysis of its spectral characteristics in a laboratory setting.

Core Spectrophotometric Properties of Methyl Violet 2B

Methyl Violet 2B exhibits a strong absorption band in the visible region of the electromagnetic spectrum, which is responsible for its intense violet color in solution. The position and intensity of this absorption maximum (λmax) are influenced by the solvent environment and the pH of the solution.

Quantitative Spectrophotometric Data

The following tables summarize the key quantitative data related to the absorption spectrum of Methyl Violet 2B.

| Parameter | Value | Solvent | Reference |

| Absorption Maximum (λmax) | 587 nm | Not Specified | [1] |

| 582 - 588 nm | Not Specified | [2] | |

| 580 - 588 nm | 50:50 Ethanol:Water | [3] | |

| 585 nm | Not Specified | ||

| 584 nm | Not Specified | ||

| 590 nm | Water | [3][4] | |

| Molar Absorption Coefficient (ε) | 87,000 M⁻¹ cm⁻¹ | Water | [4] |

Table 1: Key Spectrophotometric Parameters for Methyl Violet 2B.

Influence of Solvent on Absorption Maximum

| Solvent | Absorption Maximum (λmax) of Crystal Violet |

| Water | ~590 nm |

| Methanol | ~590 nm |

| Ethanol | ~590 nm |

| t-Butyl alcohol | ~595 nm |

| Glycerol | ~595 nm |

| Chloroform | ~590 nm |

| Acetonitrile | ~590 nm |

| Acetone | ~590 nm |

| Fluorobenzene | ~595 nm |

| Chlorobenzene | ~595 nm |

| Benzonitrile | ~595 nm |

Table 2: Absorption Maxima of the related compound Crystal Violet in Various Solvents. This data is indicative of the expected trends for Methyl Violet 2B.[5]

Influence of pH on Absorption Spectrum

The absorption spectrum of Methyl Violet 2B is highly dependent on the pH of the solution. In acidic conditions, the dye solution appears yellow, transitioning to violet as the pH increases.[6] In solutions where the molarity of H+ is greater than 0.1, the solution is yellow, while at H+ concentrations less than 0.1 M, the solution is purple.[6] The absorption at 590 nm, corresponding to the basic violet form, increases with rising pH.[3]

| pH Range | Visual Color | Spectral Characteristics |

| < 1.6 | Yellow | Absorption maximum is shifted to shorter wavelengths. |

| > 1.6 | Violet | Strong absorption in the 580-590 nm range. |

Table 3: Effect of pH on the Visual and Spectral Properties of Methyl Violet 2B.

Experimental Protocols

This section provides a detailed methodology for the spectrophotometric analysis of Methyl Violet 2B.

Preparation of Stock and Working Solutions

-

Stock Solution (e.g., 1000 mg/L): Accurately weigh 100 mg of Methyl Violet 2B powder and dissolve it in a 100 mL volumetric flask using distilled water or the desired solvent. Ensure the dye is completely dissolved by using a magnetic stirrer or by sonication if necessary.

-

Working Solutions: Prepare a series of dilutions from the stock solution to achieve the desired concentrations for analysis. For example, to prepare a 10 mg/L solution, pipette 1 mL of the 1000 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.

Spectrophotometric Measurement

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes to ensure a stable light source.

-

Wavelength Selection: Set the spectrophotometer to scan a wavelength range that includes the expected λmax of Methyl Violet 2B (e.g., 400-700 nm) to determine the precise absorption maximum in the chosen solvent.

-

Blank Measurement: Fill a cuvette with the solvent used to prepare the Methyl Violet 2B solutions. Place the cuvette in the spectrophotometer and perform a blank measurement to zero the absorbance.

-

Sample Measurement: Rinse a clean cuvette with a small amount of the Methyl Violet 2B working solution before filling it. Place the sample cuvette in the spectrophotometer and measure the absorbance at the predetermined λmax.

-

Data Acquisition: Record the absorbance values for all prepared working solutions. For a full spectrum analysis, record the absorbance at each wavelength across the scanned range.

Visualizations

Experimental Workflow for Spectrophotometric Analysis

The following diagram illustrates the general workflow for determining the absorption spectrum of Methyl Violet 2B.

Caption: Workflow for the spectrophotometric analysis of Methyl Violet 2B.

Logical Relationship of Factors Affecting Absorption Spectrum

This diagram illustrates the key factors that influence the observed absorption spectrum of Methyl Violet 2B.

Caption: Factors influencing the absorption spectrum of Methyl Violet 2B.

References

An In-depth Technical Guide to the Shelf Life and Storage of Methyl Violet Solution

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability, shelf life, and optimal storage conditions for methyl violet solutions. It consolidates data from technical literature and safety data sheets to offer recommendations for maintaining solution integrity in a laboratory setting. This document details the factors influencing degradation, provides protocols for stability assessment, and outlines the chemical pathways of its breakdown.

Executive Summary

Methyl violet, a triarylmethane dye, is widely used in histology, microbiology (as the primary stain in Gram staining), and as a pH indicator. The stability of methyl violet solutions is critical for reproducible and accurate results in research and diagnostic applications. While manufacturers often state an "indefinite" shelf life for properly stored solutions, the actual stability is influenced by solvent, concentration, temperature, light exposure, and pH. The primary degradation pathway involves the sequential N-demethylation of the pararosaniline core structure. This guide provides the technical details necessary to understand and manage the stability of methyl violet solutions.

Recommended Storage Conditions and Shelf Life

Proper storage is paramount to maximizing the shelf life of methyl violet solutions. While dye powders are exceptionally stable for many years, solutions are more susceptible to degradation.[1]

General Recommendations:

-

Container: Store in tightly sealed, inert containers (glass or polyethylene/polypropylene are suitable).[2]

-

Temperature: Store in a cool, dry place.[3] Refrigeration is often recommended for long-term storage, although specific quantitative data on its benefits are sparse. For alcoholic solutions, storage in a dedicated flammables cabinet is required.

-

Light: Protect from direct sunlight and strong artificial light, as photodegradation can occur.[4] Amber glass bottles are recommended.

-

pH: Maintain a neutral to slightly acidic pH for optimal stability. Alkaline conditions promote the fading of the dye.

-

Incompatibilities: Avoid contact with strong oxidizing agents and reducing agents, which can chemically degrade the dye.[2]

Shelf Life: Safety Data Sheets for both aqueous and alcoholic solutions frequently state the shelf life as "indefinite if stored properly ".[2] However, for practical laboratory purposes, especially in regulated environments, periodic reassessment of solution quality is recommended. For critical applications like Gram staining, filtering the solution before use is advised to remove any precipitate.

Factors Influencing Solution Stability and Degradation

The degradation of methyl violet in solution is a complex process influenced by multiple environmental factors. The primary chemical transformation is the breakdown of the chromophore, leading to a loss of color.

Chemical Degradation Pathway: N-Demethylation

The principal degradation pathway for methyl violet (specifically Crystal Violet, the hexamethylated form) is a stepwise N-demethylation . This process involves the sequential removal of methyl groups from the amine functionalities of the pararosaniline structure. This can be initiated by light (photodegradation), heat, or chemical reaction.[5][6] Each demethylation step results in a different, less-methylated pararosaniline derivative, causing a shift in the solution's absorption spectrum and a change in color from violet towards magenta.[7]

Quantitative Data on Degradation

Table 1: Effect of Temperature on Sonochemical Degradation of Aqueous Methyl Violet [5]

| Temperature (°C) | Degradation Rate Coefficient (k₁) (min⁻¹) |

| 20 ± 1 | 1.35 x 10⁻² |

| 30 ± 1 | 1.32 x 10⁻² |

| 40 ± 1 | 1.28 x 10⁻² |

| 80 ± 2 | 5.10 x 10⁻³ |

| Note: Data from a study on ultrasonic degradation, which is an aggressive degradation method. |

Table 2: Effect of pH on Sonochemical Degradation of Aqueous Methyl Violet [5]

| pH Range | Relative Degradation Rate |

| 2 - 4 | Highest |

| 5 - 10 | Moderate |

| > 10 | Lowest |

| Note: Data from a study on ultrasonic degradation. The "fading" of crystal violet is known to be accelerated under strongly basic conditions.[8] |

Experimental Protocols for Stability Assessment

For laboratories requiring stringent quality control, particularly in drug development and regulated diagnostics, in-house stability testing is recommended. The following protocols describe stability-indicating methods to determine the shelf life of methyl violet solutions under specific storage conditions.

Protocol 1: Stability Assessment using UV-Vis Spectrophotometry

This protocol is based on the principle that the degradation of methyl violet leads to a decrease in absorbance at its maximum wavelength (λmax), which is typically around 585-590 nm.[8][9]

Objective: To determine the change in methyl violet concentration over time by monitoring its absorbance.

Methodology:

-

Preparation of Stock Solution: Prepare a fresh, concentrated stock solution of methyl violet in the desired solvent (e.g., water or 95% ethanol).

-

Preparation of Working Standard: Dilute the stock solution to a concentration that gives an initial absorbance reading between 0.8 and 1.0 at λmax (approx. 590 nm). This ensures the measurement is within the linear range of the Beer-Lambert law.

-

Initial Measurement (T=0):

-

Calibrate a UV-Vis spectrophotometer using the appropriate solvent as a blank.[10]

-

Measure the absorbance of the freshly prepared working standard at λmax. Record this as A0.

-

-

Storage: Store the stock solution under the desired conditions (e.g., room temperature in an amber bottle, 4°C in an amber bottle).

-

Periodic Measurements: At defined time intervals (e.g., weekly for the first month, then monthly), prepare a new working standard from the stored stock solution using the same dilution factor. Measure its absorbance (At).

-

Data Analysis: Calculate the percentage of methyl violet remaining at each time point using the formula: % Remaining = (Aₜ / A₀) * 100

-

Shelf-Life Determination: The shelf life is the time at which the concentration drops below a predetermined threshold, typically 90% of the initial concentration.

Protocol 2: Stability-Indicating HPLC Method

For a more rigorous analysis that can separate the parent dye from its degradation products, a High-Performance Liquid Chromatography (HPLC) method is recommended.

Objective: To quantify the concentration of methyl violet and its N-demethylated degradation products over time.

Methodology:

-

Forced Degradation Study (Method Development):

-

Subject the methyl violet solution to stress conditions (e.g., acid/base hydrolysis, oxidation with H₂O₂, heat, photolysis) to generate degradation products.[11]

-

Develop an HPLC method that achieves baseline separation between the main methyl violet peak and all degradation product peaks.

-

-

HPLC System and Conditions (Example):

-

Column: Primesep 100 mixed-mode stationary phase column or a suitable C18 column.

-

Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile, Water, and an acid buffer (e.g., sulfuric acid or formic acid).

-

Detector: UV-Vis or Photodiode Array (PDA) detector set at the λmax of methyl violet (approx. 590 nm).

-

Reference: An example method for Crystal Violet analysis uses a Primesep 100 column with a mobile phase of water, acetonitrile, and sulfuric acid, with detection at 590 nm.

-

-

Stability Study Execution:

-

Prepare and store the methyl violet solution under the desired conditions.

-

At specified time points, inject an aliquot of the solution into the HPLC system.

-

Record the peak area of the parent methyl violet peak and any degradation product peaks.

-

-

Data Analysis:

-

Calculate the percentage of methyl violet remaining by comparing its peak area at time t (Areaₜ) to its initial peak area at time zero (Area₀).

-

% Remaining = (Areaₜ / Area₀) * 100

-

-

Shelf-Life Determination: The shelf life is the time point at which the parent dye concentration falls below 90%, or a specific degradation product exceeds its acceptance limit.

Conclusion

Methyl violet solutions are generally stable, with manufacturers often claiming an indefinite shelf life under optimal conditions. The primary factors that accelerate degradation are exposure to light, high temperatures, alkaline pH, and strong oxidizing agents. The main chemical degradation pathway is N-demethylation. For routine laboratory use, storing solutions in tightly sealed, amber glass bottles in a cool, dark location is sufficient. For critical research, diagnostic, or drug development applications, a formal stability study using UV-Vis spectrophotometry or a stability-indicating HPLC method is recommended to establish a defined shelf life for the specific solution formulation and storage conditions used.

References

- 1. Stain and dye stability over a 30-year period: a comparison of certified dye powders by the Biological Stain Commission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resources.finalsite.net [resources.finalsite.net]

- 3. biognost.com [biognost.com]

- 4. Methyl violet - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. stainsfile.com [stainsfile.com]

- 8. coachbenner.weebly.com [coachbenner.weebly.com]

- 9. researchgate.net [researchgate.net]

- 10. science.valenciacollege.edu [science.valenciacollege.edu]

- 11. ijpsonline.com [ijpsonline.com]

A Guide to the pH-Dependent Mechanism of Methyl Violet for Researchers and Drug Development Professionals

An In-depth Technical Whitepaper on the Core Physicochemical Principles of Methyl Violet as a pH Indicator

Methyl violet, a member of the triphenylmethane (B1682552) dye family, serves as a versatile pH indicator, distinguished by its multiple and distinct color transitions across a broad pH spectrum. This property makes it particularly valuable in various analytical applications, including non-aqueous titrations prevalent in pharmaceutical analysis. This technical guide elucidates the core mechanism of methyl violet's function as a pH indicator, detailing its structural transformations, spectrophotometric properties, and practical experimental protocols.

Chemical Structure and Forms of Methyl Violet

The term "methyl violet" encompasses a family of related compounds that are derivatives of pararosaniline, differing in the number of methyl groups attached to the amine functional groups.[1][2] The common variants include:

-

Methyl Violet 2B: A tetramethyl derivative.

-

Methyl Violet 6B: A pentamethyl derivative.

-

Methyl Violet 10B: A hexamethyl derivative, widely known as Crystal Violet .[1][3]

These variants are typically supplied as chloride salts.[2] The degree of methylation influences the dye's color, with a higher number of methyl groups shifting the color towards a deeper violet-blue.[3] For the purpose of elucidating the indicator mechanism, this guide will focus on Crystal Violet (Hexamethylpararosaniline), as its protonation states are well-characterized.

The Core Mechanism: pH-Induced Structural Transformations

The vibrant color changes of methyl violet are a direct consequence of alterations to its molecular structure driven by the proton concentration (pH) of the solution. The underlying principle is the protonation and deprotonation of the molecule's nitrogen atoms, which in turn modifies the extended π-conjugated system responsible for its chromophoric properties. In its violet form, the positive charge is delocalized across the three nitrogen atoms and the central carbon atom through resonance, which stabilizes the molecule.[1][4]

As the pH of the solution decreases (becomes more acidic), the dimethylamino groups are sequentially protonated. Each protonation event disrupts the delocalized π-electron system to a different extent, leading to a change in the molecule's light absorption properties and thus its perceived color.

Methyl violet exhibits two primary transition ranges:

-

pH 0.0 to 1.6: A transition from yellow to blue-violet.[2]

The sequential protonation can be visualized as a series of equilibria. In extremely acidic environments (pH ≤ 0), the molecule is fully protonated, resulting in a yellow species. As the acidity decreases, it undergoes stepwise deprotonation, yielding green, blue, and finally violet forms.

// Edges Yellow -> Green [label="+ OH⁻ / - H⁺"]; Green -> Blue [label="+ OH⁻ / - H⁺"]; Blue -> Violet [label="+ OH⁻ / - H⁺"]; } }

Caption: Figure 1: The relationship between pH, protonation state, and the observed color of Crystal Violet.

The diagram below illustrates the structural transformations of Crystal Violet corresponding to its different colors.

Caption: Figure 2: The sequential deprotonation and structural changes of Crystal Violet with increasing pH.

Quantitative Data and Spectrophotometric Properties

The color changes of methyl violet can be quantified by its acid dissociation constants (pKa) and the absorption maxima (λmax) of each protonated species. The pKa values for the loss of the two protons in highly acidic media are approximately 1.15 and 1.8.[7]

The following table summarizes the key quantitative parameters for Crystal Violet (Methyl Violet 10B).

| Property | Yellow Species | Green Species | Blue-Violet Species |

| pH Range | < 0.0 | ~1.0 | > 1.6 |

| Protonation State | Triply Protonated | Doubly Protonated | Singly Charged Cation |

| pKa (approx.) | - | 1.15 | 1.8 |

| λmax (nm) | 420 nm[7] | 420 nm and 620 nm[7] | 590 nm[7] |

| Molar Extinction Coefficient (ε) | Not specified | Not specified | ~87,000 M⁻¹cm⁻¹ at 590 nm[7] |

Experimental Protocols

Methyl violet is a cornerstone indicator for non-aqueous acid-base titrations, particularly for the assay of weak bases in protogenic solvents like glacial acetic acid, using perchloric acid as the titrant.

Preparation of 0.5% w/v Crystal Violet Indicator Solution

A common preparation for the indicator solution for non-aqueous titrations is as follows:

-

Weighing: Accurately weigh 0.5 g of Crystal Violet powder.[3]

-

Dissolution: Transfer the powder to a 100 mL volumetric flask.

-

Solvent Addition: Add approximately 50 mL of glacial acetic acid and swirl vigorously until the solid is completely dissolved.[3]

-

Dilution: Once dissolved, dilute the solution to the 100 mL mark with glacial acetic acid.[3]

-

Storage: Store the solution in a well-stoppered bottle, protected from light.

General Protocol for Non-Aqueous Titration of a Weak Base

This protocol outlines a typical procedure for the assay of a weak base, such as a pharmaceutical amine salt.

Materials:

-

Accurately weighed sample of the weak base (e.g., 0.3 - 0.4 g)

-

Glacial Acetic Acid (solvent)

-

0.1 N Perchloric Acid in glacial acetic acid (titrant)

-

0.5% w/v Crystal Violet indicator solution

-

Mercuric acetate (B1210297) solution (required for halide salts of bases)

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in 50 mL of glacial acetic acid in a 250 mL conical flask. Gentle warming may be necessary to aid dissolution.[1]

-

For Halide Salts: If the sample is a hydrochloride or hydrobromide salt, add 10 mL of mercuric acetate solution to prevent interference from the halide ions.

-

Indicator Addition: Add 1-2 drops of the Crystal Violet indicator solution to the sample flask. The solution will typically appear violet or blue.[1][8]

-

Titration: Titrate the solution with standardized 0.1 N perchloric acid. The titration should be performed slowly as the endpoint is approached.

-

Endpoint Determination: The endpoint is marked by a distinct color change from blue or violet to a stable blue-green or green.[1][8]

-

Blank Determination: Perform a blank titration using the same quantities of solvent and indicator, but without the sample. Subtract the volume of titrant consumed in the blank from the sample titration volume.

-

Calculation: Calculate the purity of the substance based on the volume of titrant consumed and the stoichiometry of the reaction.

// Workflow Edges A -> B; B -> C [style=dashed, label="Optional"]; C -> D; B -> D [style=invis]; D -> E; E -> F; F -> G; H -> I; G -> I; I -> J; }

Caption: Figure 3: A generalized experimental workflow for the assay of a weak base using non-aqueous titration.

Conclusion

The mechanism of methyl violet as a pH indicator is a classic example of how protonation can dramatically alter the electronic structure and therefore the chromophoric properties of a large organic molecule. The sequential protonation of its nitrogen atoms leads to a cascade of distinct colors, from yellow in highly acidic media to the characteristic violet in neutral and basic solutions. This multi-stage color change, particularly the sharp transition in non-aqueous systems, underpins its utility for researchers, scientists, and drug development professionals who rely on precise analytical techniques for the characterization and quality control of pharmaceutical compounds.

References

- 1. Kinetics of Crystal Violet and Hydroxide | Discover Kinetics Today - Get Insights — CHEMDUNN [lettuce-flower-3jda.squarespace.com]

- 2. Methyl violet - Wikipedia [en.wikipedia.org]

- 3. CRYSTAL VIOLET - [abbeycolor.com]

- 4. coachbenner.weebly.com [coachbenner.weebly.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Crystal violet - Wikipedia [en.wikipedia.org]

- 8. gspchem.com [gspchem.com]

A Technical Guide to the Historical Applications of Methyl Violet in Histology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal historical role of methyl violet in the advancement of histology. From its early application in identifying amyloid deposits to its fundamental role in bacteriology, methyl violet was a cornerstone of microscopic anatomical studies in the late 19th and early 20th centuries. This document provides a detailed overview of its primary historical uses, complete with experimental protocols, quantitative data, and visualizations to illuminate the logical and experimental workflows of the time.

Introduction: The Dawn of Synthetic Dyes in Histology

The mid-19th century witnessed a revolution in histology, driven by the advent of synthetic dyes. Among these, the triphenylmethane (B1682552) dye methyl violet, synthesized in 1861, quickly found its place in the nascent field of cellular pathology. The term "methyl violet" refers to a family of compounds with varying numbers of methyl groups, with crystal violet (hexamethyl pararosaniline) being a prominent member.[1][2] Historically, mixtures of these methylated pararosanilines were often sold under the name "gentian violet."[2] This guide will delve into the two most significant historical applications of methyl violet in histology: the staining of amyloid and the differentiation of bacteria via the Gram stain.

Amyloid Staining: The First Histochemical Marker

In 1875, the French pathologist Victor André Cornil was the first to use a methyl violet solution to stain amyloid, a pathological proteinaceous deposit.[2] This marked a significant milestone, as it was the first histochemical method for identifying amyloid in tissue sections. Methyl violet imparts a characteristic metachromatic purple-red color to amyloid deposits, while other tissue elements stain an orthochromatic blue-violet.[1][3] This color shift, or metachromasia, provided a stark and easily identifiable contrast for the microscopic detection of amyloid.

The precise mechanism of this metachromasia was a subject of investigation for many years. Initially, it was thought to be due to the preferential staining of amyloid by redder, less methylated homologues present in methyl violet mixtures. However, it is now understood that the metachromasia of amyloid with crystal violet is based on the specific, regular alignment of the dye molecules along the amyloid fibrils, creating a pseudocrystal structure. The violet dye is believed to bind to the surface carboxyl ions of the amyloid.[2]

While effective for its time, methyl violet staining for amyloid had its limitations. The stain was not entirely specific, as other tissue structures could sometimes show similar colors, potentially obscuring small amyloid deposits.[2] Additionally, the stained sections were prone to fading, and required aqueous mounting media as the dye is soluble in organic solvents.[2] Despite these drawbacks, methyl violet remained a valuable tool for amyloid detection until the advent of more specific and permanent stains like Congo red.

Experimental Protocols for Amyloid Staining

Several protocols for methyl violet staining of amyloid were developed over time. Below are two notable historical methods with their detailed procedures.

1.1.1. Birch-Hirschfeld's Crystal Violet Method

This method utilizes a counterstain, Bismarck brown, to stain nuclei, providing better contrast.

Experimental Protocol:

-

Bring frozen or paraffin (B1166041) sections to water.

-

Stain in a saturated aqueous solution of Bismarck brown for 5 minutes.

-

Rinse well with 95% ethanol (B145695), followed by distilled water.

-

Stain in a 0.5% aqueous solution of crystal violet for 5 minutes.

-

Rinse with water.

-

Differentiate in 1% aqueous acetic acid, if necessary, until amyloid appears red and is well-contrasted with the surrounding tissue.

-

Wash thoroughly in tap water.

-

Mount in a suitable aqueous mounting medium, such as levulose syrup.[3]

1.1.2. Lendrum's Methyl Violet Method

This later protocol offers a simplified procedure.

Experimental Protocol:

-

Bring 5µm paraffin sections to water.

-

Stain in a 1% aqueous solution of methyl violet for 3 minutes.[1]

-

Differentiate in a 70% aqueous formalin solution until the amyloid is red and contrasts well with the blue-violet tissue.[1]

-

Place in a saturated aqueous solution of sodium chloride for 5 minutes.

-

Rinse well with tap water.

-

Mount in an aqueous medium like corn syrup.[1]

Quantitative Data for Historical Amyloid Staining Protocols

| Parameter | Birch-Hirschfeld's Method | Lendrum's Method |

| Primary Stain | 0.5% Aqueous Crystal Violet | 1% Aqueous Methyl Violet |

| Staining Time | 5 minutes | 3 minutes |

| Counterstain | Saturated Aqueous Bismarck Brown | Not specified |

| Differentiation | 1% Aqueous Acetic Acid | 70% Aqueous Formalin |

| Mounting Medium | Levulose Syrup | Corn Syrup |

Visualization of Amyloid Staining

The following diagram illustrates the proposed interaction between methyl violet and amyloid fibrils that leads to metachromasia.

The Gram Stain: A Revolution in Bacteriology

In 1884, Danish bacteriologist Hans Christian Gram developed a differential staining technique that would become a fundamental procedure in microbiology.[4] While investigating bacteria in the lung tissue of pneumonia patients, he discovered that after staining with a gentian violet solution and treating with a potassium iodide solution (Lugol's iodine), some bacteria retained the violet color after washing with ethanol, while others were decolorized.[4] This simple yet powerful method allowed for the classification of bacteria into two broad categories: Gram-positive and Gram-negative.

The historical Gram stain relied on a solution of gentian violet, which was a mixture of methylated pararosaniline dyes, including methyl violet. The primary stain, crystal violet (a form of methyl violet), forms a complex with the iodine mordant within the bacterial cell. The key to the differentiation lies in the structure of the bacterial cell wall. Gram-positive bacteria possess a thick peptidoglycan layer that dehydrates upon treatment with alcohol, trapping the crystal violet-iodine complex and causing the cells to remain violet.[4] In contrast, Gram-negative bacteria have a much thinner peptidoglycan layer and an outer lipid membrane. The alcohol dissolves the lipid membrane and the thin peptidoglycan layer is insufficient to retain the crystal violet-iodine complex, leading to its decolorization.[4] A counterstain, historically Bismarck brown and later safranin or fuchsine, is then applied to color the decolorized Gram-negative bacteria red or pink.

The Gram stain was a monumental breakthrough, providing a rapid and effective method for the initial identification and classification of bacteria, which had profound implications for the diagnosis and treatment of infectious diseases.

Historical Gram Stain Protocol

The following is a representative historical protocol for the Gram stain.

Experimental Protocol:

-

Prepare a heat-fixed smear of bacteria on a glass slide.

-

Apply Ehrlich's aniline-gentian violet solution to the smear for 1-3 minutes.

-

Briefly rinse with water.

-

Apply Lugol's iodine solution (1 part iodine, 2 parts potassium iodide in 300 parts water) for 1-2 minutes.

-

Rinse with water.

-

Decolorize with absolute ethanol until no more violet color is seen running from the smear.

-

Rinse with water.

-

Counterstain with a dilute solution of Bismarck brown or safranin for 30 seconds to 1 minute.

-

Rinse with water, blot dry, and examine under the microscope.

Quantitative Data for a Historical Gram Staining Protocol

| Reagent | Composition | Application Time |

| Primary Stain | Aniline-Gentian Violet (e.g., 5 parts saturated alcoholic gentian violet, 100 parts aniline (B41778) water) | 1-3 minutes |

| Mordant | Lugol's Iodine (1g Iodine, 2g KI, 300ml water) | 1-2 minutes |

| Decolorizer | Absolute Ethanol | Variable (until color ceases to run) |

| Counterstain | Dilute Bismarck Brown or Safranin | 30-60 seconds |

Visualization of the Gram Stain Workflow

This diagram outlines the key steps and outcomes of the historical Gram staining procedure.

Other Historical Applications and Decline in Use

While amyloid and bacterial staining were its primary applications, methyl violet was also used as a general nuclear stain in some histological preparations. However, its use in this capacity was less widespread than other nuclear stains like hematoxylin.

The use of methyl violet in histology has significantly declined over time. For amyloid detection, it has been largely superseded by the more specific and permanent Congo red stain, which exhibits a characteristic apple-green birefringence under polarized light, and by immunohistochemical methods. In bacteriology, while the Gram stain remains a cornerstone of diagnostics, modern formulations often use purified crystal violet and have more standardized protocols.

Conclusion

Methyl violet holds a significant place in the history of histology. Its application to the staining of amyloid by Cornil and its central role in Gram's revolutionary bacterial differentiation technique underscore its importance in the development of microscopic pathology and microbiology. While its use has diminished with the advent of more specific and robust methods, the foundational principles of its application, particularly in the Gram stain, continue to be relevant in laboratories worldwide. This guide serves as a testament to the enduring legacy of this vibrant purple dye in the visualization of the microscopic world.

References

Unveiling Molecular Interactions: A Technical Guide to Metachromasia with Methyl Violet Staining

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the phenomenon of metachromasia, focusing on the application of methyl violet staining as a powerful tool for the histochemical identification of specific macromolecules. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present quantitative data to facilitate the application of this technique in research and development.

The Principle of Metachromasia

Metachromasia is a fascinating staining phenomenon where a dye exhibits a color shift upon binding to certain biological substrates, known as chromotropes.[1] This change in color is distinct from the dye's original hue, a property referred to as orthochromasia. The underlying mechanism involves the aggregation of dye molecules on high-density polyanionic surfaces within tissues.[2] When cationic dyes like methyl violet bind to these surfaces, the dye molecules stack into dimeric or polymeric aggregates. This stacking alters the electronic structure and light absorption spectrum of the dye, typically causing a hypsochromic shift (a shift to a shorter wavelength), resulting in a color change from blue/violet to purple or red.[3][4]

Chromotropes are characterized by a high concentration of negatively charged groups, such as sulfate, phosphate, or carboxylate residues.[2] Tissues rich in glycosaminoglycans (GAGs), like cartilage and mast cell granules (containing heparin), are prime examples of structures that exhibit strong metachromasia.[2] The degree of the metachromatic shift is proportional to the charge density of the polyanion; for instance, the highly sulfated heparin in mast cells induces a more pronounced metachromatic effect than the less charged hyaluronic acid.

Quantitative Data Presentation

The table below summarizes the key spectral properties of methyl violet in its orthochromatic and metachromatic states. This data is essential for understanding and quantifying the metachromatic effect.

| Parameter | Orthochromatic (Monomeric) | Metachromatic (Aggregated) |

| Appearance | Blue-Violet | Purple-Red |

| Absorption Maximum (λmax) | 583-590 nm[5][6][7][8] | ~560 nm (H-aggregates)[9] |

| Molar Extinction Coefficient (ε) | ~87,000 M⁻¹cm⁻¹ in water | Varies with aggregation state |

| Underlying State | Individual dye molecules | Stacked dye aggregates |

Core Signaling Pathway and Experimental Workflow

To visualize the core concepts of metachromasia and the practical application of methyl violet staining, the following diagrams have been generated using the Graphviz DOT language.

Caption: Principle of Metachromasia with Methyl Violet.

Caption: Experimental Workflow for Methyl Violet Staining.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of the staining solution and the staining procedure itself.

Protocol 1: Preparation of 1% Aqueous Methyl Violet Staining Solution

Materials:

-

Methyl Violet powder (Biological Stain Commission certified)

-

Glacial acetic acid

-

Distilled water

-

500 mL volumetric flask

-

Magnetic stirrer and stir bar

-

Weighing scale and weighing paper

-

Graduated cylinders

-

Filter paper

Procedure:

-

Weigh out 1.0 g of Methyl Violet powder and transfer it to the 500 mL volumetric flask.

-

In a separate container, carefully measure 2.5 mL of glacial acetic acid.

-

Add approximately 400 mL of distilled water to the volumetric flask containing the methyl violet powder.

-

Add the 2.5 mL of glacial acetic acid to the flask.

-

Place the magnetic stir bar in the flask and place it on the magnetic stirrer.

-

Stir the solution until the methyl violet powder is completely dissolved.

-

Once dissolved, add distilled water to the flask until the total volume reaches the 500 mL mark.

-

Stopper the flask and invert it several times to ensure thorough mixing.

-

Filter the solution using filter paper to remove any undissolved particles.

-

Store the staining solution in a tightly sealed, labeled bottle at room temperature.

Protocol 2: Metachromatic Staining of Tissue Sections with Methyl Violet

Materials:

-

Deparaffinized and rehydrated tissue sections on slides (e.g., cartilage, mast cell-rich tissue)

-

1% Aqueous Methyl Violet Staining Solution (from Protocol 1)

-

1% Acetic acid solution (for differentiation)

-

Xylene

-

Resinous mounting medium

-

Coplin jars or staining dishes

-

Forceps

-

Coverslips

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse the slides in two changes of xylene for 5 minutes each to remove paraffin (B1166041) wax.

-

Hydrate the sections by passing them through a descending series of ethanol solutions: 100% (2 minutes), 95% (2 minutes), 70% (2 minutes).

-

Rinse the slides in distilled water for 2 minutes.

-

-

Staining:

-

Immerse the slides in the 1% Aqueous Methyl Violet Staining Solution for 3-5 minutes. The optimal time may vary depending on the tissue type and fixative used.

-

-

Rinsing:

-

Briefly rinse the slides in distilled water to remove excess stain.

-

-

Differentiation:

-

Dip the slides in 1% acetic acid solution for a few seconds to differentiate the staining. This step removes excess dye from orthochromatic tissue components, thereby enhancing the contrast of the metachromatic areas.

-

Immediately rinse the slides thoroughly in distilled water to stop the differentiation process.

-

-

Dehydration and Clearing:

-

Crucially, avoid using graded alcohols for dehydration as this can reverse the metachromatic staining.

-

Carefully blot the slides to remove as much water as possible without touching the tissue section.

-

Immerse the slides in xylene. The sections may appear opaque initially. Repeat the xylene immersion until the sections are clear.

-

-

Mounting:

-

Apply a drop of resinous mounting medium to the tissue section and carefully lower a coverslip, avoiding air bubbles.

-

Expected Results:

-

Metachromatic Tissues (e.g., cartilage matrix, mast cell granules): Purple to deep red.

-

Orthochromatic Tissues (e.g., cytoplasm, collagen): Blue to violet.

Conclusion

Metachromasia with methyl violet staining is a valuable and straightforward technique for identifying and localizing polyanionic macromolecules within biological tissues. By understanding the chemical principles of dye aggregation and following standardized protocols, researchers can effectively utilize this method to gain insights into tissue composition and pathology. The distinct color shift provides a clear visual contrast, making it a powerful tool in histology, pathology, and various fields of biomedical research.

References

- 1. researchgate.net [researchgate.net]

- 2. Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions - PMC [pmc.ncbi.nlm.nih.gov]